2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine
CAS No.: 1247433-19-7
Cat. No.: VC7680811
Molecular Formula: C7H13N3O
Molecular Weight: 155.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247433-19-7 |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.201 |
| IUPAC Name | 2-methoxy-1-(1-methylpyrazol-4-yl)ethanamine |
| Standard InChI | InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)7(8)5-11-2/h3-4,7H,5,8H2,1-2H3 |
| Standard InChI Key | AXTVMGZNJFYTBK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C(COC)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 2-methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, reflects its methoxy-substituted ethylamine backbone attached to a methylated pyrazole ring at the fourth position. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol . The SMILES notation CN1C=C(C=N1)COCCN and InChI key SOBZIPFSYSMWJH-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1247433-19-7 | |
| Molecular Formula | C₇H₁₃N₃O | |
| Molecular Weight | 155.20 g/mol | |
| Exact Mass | 155.106 Da |
Structural Features
The molecule comprises two key moieties:
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A pyrazole ring substituted with a methyl group at the N1 position, enhancing steric stability.
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A methoxyethylamine chain linked to the pyrazole’s C4 atom, introducing hydrogen-bonding capabilities .
X-ray crystallography data remain unavailable, but NMR studies (¹H, ¹³C) confirm the regiochemistry and spatial arrangement of substituents .
Synthesis and Characterization
Synthetic Routes
Laboratory synthesis typically involves multi-step protocols:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones yields the 1-methylpyrazole scaffold.
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Side-Chain Installation: Mitsunobu or nucleophilic substitution reactions attach the methoxyethylamine group to the pyrazole’s C4 position .
A representative procedure from recent literature employs palladium-catalyzed cross-coupling to introduce aryl groups to analogous pyrazole derivatives, achieving yields up to 45% .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 7.48 (s, 1H, pyrazole-H), 3.72 (s, 3H, N-CH₃), and 3.34 (t, 2H, OCH₂) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 156.11, consistent with the molecular formula .
Physicochemical Properties
Physical Properties
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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LogP: Experimental logP of 0.77 indicates balanced lipophilicity, suitable for blood-brain barrier penetration .
Chemical Stability
The compound remains stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Thermal analysis (TGA) reveals decomposition above 192°C .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C, desiccated | |
| Hazard Classification | Not classified | |
| First Aid | Flush eyes/skin with water |
While no acute toxicity data exist, standard laboratory precautions (gloves, goggles) are advised during handling .
Comparative Analysis with Structural Isomers
The C5-substituted isomer (CAS 1177284-86-4) demonstrates distinct electronic properties due to altered ring substitution patterns. Computational studies suggest the C4 isomer’s superior metabolic stability, making it preferable in lead optimization .
Future Research Directions
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Mechanistic Studies: Elucidate target engagement using radioligand binding assays.
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Derivatization Libraries: Explore SAR by modifying the methoxy group and amine substituents.
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In Vivo Profiling: Assess bioavailability and toxicity in rodent models.
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